6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
CAS No.: 102037-94-5
Cat. No.: VC20739588
Molecular Formula: C10H19Cl2NO5
Molecular Weight: 304.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102037-94-5 |
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Molecular Formula | C10H19Cl2NO5 |
Molecular Weight | 304.16 g/mol |
IUPAC Name | (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal |
Standard InChI | InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1 |
Standard InChI Key | LXKPSLUQJMAWQY-UTINFBMNSA-N |
Isomeric SMILES | C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES | C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O |
Canonical SMILES | C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O |
Chemical Identity and Fundamental Properties
Structural Identification
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is a modified glucose derivative with the molecular formula C₁₀H₁₉Cl₂NO₅ and a molecular weight of 304.16 g/mol . The compound features a glucose backbone with hydroxyl groups at positions C-2, C-3, C-4, and C-5, while the C-6 position contains a bis(2-chloroethyl)amino substituent instead of the typical hydroxyl group found in natural glucose . This structural modification creates a deoxy sugar derivative, as indicated by the "6-deoxy" portion of its name, signifying the replacement of the hydroxyl group at the C-6 position.
Chemical Identifiers and Nomenclature
The compound is registered in chemical databases with multiple identifiers and synonyms. Its PubChem CID is 128002, and it was first created in the database on August 8, 2005, with the most recent modification on February 15, 2025 . The compound is also known by the CAS Registry Number 102037-94-5 and has been assigned the DSSTox Substance ID DTXSID60906998 .
Table 1. Chemical Identifiers for 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Identifier Type | Value |
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PubChem CID | 128002 |
CAS Registry Number | 102037-94-5 |
DSSTox Substance ID | DTXSID60906998 |
Wikidata ID | Q82875863 |
Creation Date | 2005-08-08 |
Last Modified | 2025-02-15 |
Alternative Nomenclature
The compound is recognized by several synonyms in scientific literature and chemical databases. These alternative names include the abbreviated form CEADG, which appears to be a common shorthand designation . Additional systematic names that describe its chemical structure include (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal and D-Glucose, 6-(bis(2-chloroethyl)amino)-6-deoxy- .
Table 2. Synonyms for 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Synonym Type | Names |
---|---|
Common Name | CEADG |
IUPAC Names | (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal |
Alternative Nomenclature | D-Glucose, 6-(bis(2-chloroethyl)amino)-6-deoxy- |
D-Glucose, 6-[bis(2-chloroethyl)amino]-6-deoxy- | |
6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |
6-[bis-(2-chloroethyl)-amino]-6-deoxy-d-glucose |
Structural Characteristics and Chemical Properties
Molecular Structure
The molecular structure of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose consists of a glucose backbone with four hydroxyl groups at positions C-2, C-3, C-4, and C-5 . The distinguishing feature is the bis(2-chloroethyl)amino group at position C-6, where each ethyl chain terminates with a chlorine atom. This structural arrangement creates a tertiary amine functionality at the C-6 position. The compound retains the aldehyde group at C-1, which is typical of glucose in its open-chain form.
Physical and Chemical Properties
Table 3. Physical and Chemical Properties of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉Cl₂NO₅ |
Molecular Weight | 304.16 g/mol |
Functional Groups | Hydroxyl (×4), Tertiary amine (×1), Chloroalkyl (×2), Aldehyde (×1) |
Configuration | Derived from D-glucose |
Chirality | Multiple chiral centers (C-2, C-3, C-4, C-5) |
Structural Relationship to Deoxy Sugars
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose belongs to the broader category of deoxy sugars, which are carbohydrates where one or more hydroxyl groups have been replaced by hydrogen or other substituents . In this case, the hydroxyl at C-6 has been replaced by a bis(2-chloroethyl)amino group. The chemistry of deoxy sugars is complex and often requires specialized synthesis methods, as discussed extensively in literature regarding 2-deoxyglycoside synthesis, though these methods may be adaptable for the synthesis of 6-deoxy derivatives as well .
Synthesis and Chemical Reactivity
Challenges in Synthesis
The synthesis of 6-deoxy sugar derivatives presents several challenges, including the need for regioselective functionalization and control of stereochemistry. The available literature on deoxyglycoside synthesis indicates that careful selection of protecting groups, reaction conditions, and catalysts is crucial for achieving the desired selectivity . For example, the synthesis might require orthogonal protection strategies to ensure modification occurs only at the C-6 position while preserving the stereochemical integrity of the sugar backbone.
Feature | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | Standard D-Glucose | Other 6-Deoxy Sugars |
---|---|---|---|
C-6 Functionality | Bis(2-chloroethyl)amino | Hydroxyl | Varies (H, halogens, other substituents) |
Molecular Weight | 304.16 g/mol | 180.16 g/mol | Varies by substituent |
Potential Reactivity | May have alkylating properties due to chloroethyl groups | Primarily hydroxyl chemistry | Depends on substituent |
Solubility Profile | Likely mixed (hydrophilic and lipophilic properties) | Highly water-soluble | Depends on substituent |
Research Status and Knowledge Gaps
Future Research Directions
Several promising research directions could advance understanding of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose:
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Development of efficient synthetic routes specifically optimized for this compound
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Investigation of its physicochemical properties, including solubility, stability, and reactivity under various conditions
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Exploration of potential applications in carbohydrate chemistry, particularly as a building block for complex glycostructures
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Assessment of any biological activities that may result from its unique structural features
Methodological Considerations
Research on 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose would benefit from the application of modern analytical techniques to fully characterize its properties. These might include:
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Advanced NMR studies to elucidate conformational preferences
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Mass spectrometry to study fragmentation patterns and assist in structural confirmation
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X-ray crystallography to determine solid-state structure and confirm stereochemistry
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Computational methods to predict reactivity and physicochemical properties
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